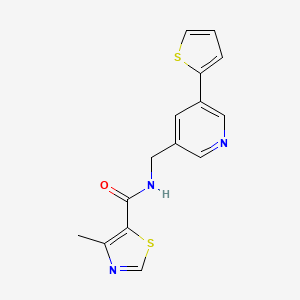

4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-7-11-5-12(8-16-6-11)13-3-2-4-20-13/h2-6,8-9H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSTWMBQEKEKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the pyridine and thiophene moieties. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine and related compounds, with a focus on potential applications:

1. Structural and Chemical Information:

- The compound 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine has the molecular formula .

- Its SMILES notation is CC1=CC=C(C=C1)C2=NC(=CS2)CCN .

- The InChI code is InChI=1S/C12H14N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6-7,13H2,1H3 .

- A related compound, 2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine, has the molecular formula .

2. Predicted Collision Cross Section:

- The predicted collision cross sections (CCS) for 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine and various adducts have been calculated . For example, the [M+H]+ adduct has a predicted CCS of 147.9 Ų .

3. Related Compounds and Applications:

- Monoterpene derivatives, including thiazole derivatives, are of interest for their biological activities . Some thiazole derivatives have shown antibacterial and antifungal activities .

- Certain β-pinene-based thiazole derivatives have demonstrated potent antiproliferative activities against human cancer cell lines . Specifically, a compound with a hydroxyl group attached to the phenyl group showed excellent cytotoxic activity against Hela, CT-26, and SMMC-7721 cell lines .

- Various N-terpenyl benzisoselenazolones have been synthesized and tested as antioxidants and anticancer agents .

4. Other related compounds:

- 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide has the molecular formula and a molecular weight of 299.23 .

5. General Applications of Thiazoles:

Mechanism of Action

The mechanism by which 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The pyridine and thiophene rings contribute to the compound's ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

Table 2 compares molecular properties:

| Property | Compound A | 4a () | 7b () | SRT2104 () |

|---|---|---|---|---|

| Molecular Weight | ~380 g/mol | ~400 g/mol | 384 g/mol | 516.64 g/mol |

| LogP (Predicted) | ~2.5 | ~1.8 | 3.0 | 4.2 |

| Hydrogen Bond Donors | 1 | 2 | 1 | 2 |

| Rotatable Bonds | 6 | 5 | 4 | 8 |

Insights:

- SRT2104 ’s higher molecular weight and LogP reflect its extended heterocyclic system, which may limit oral bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide and its analogs?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of thiophene and pyridine precursors. For example, cyclization reactions in polar aprotic solvents (e.g., DMF or acetonitrile) with iodine and triethylamine are effective for forming thiazole cores . Thioamide intermediates may be generated via reactions with N-phenylhydrazinecarboxamides, followed by cyclization under reflux conditions (1–3 minutes in acetonitrile). Final purification often employs recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Structural validation relies on ¹H/¹³C NMR to confirm substituent positions and connectivity . X-ray crystallography (e.g., single-crystal diffraction) provides unambiguous confirmation of stereochemistry and molecular packing, as demonstrated for related thiazole-carboxamide derivatives . Mass spectrometry (HRMS) and elemental analysis further verify molecular weight and purity .

Q. What in vitro models are used to assess its biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .

- Anticancer screening : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., U-87 MG) to measure IC₅₀ values .

- Enzyme inhibition : Kinase inhibition profiling (e.g., c-Met) via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency .

- Catalysts : Triethylamine or POCl₃ accelerates amide bond formation and thiazole ring closure .

- Temperature control : Reflux conditions (90°C) for thiadiazole intermediates reduce side reactions .

- Workup strategies : pH adjustment (e.g., ammonia to pH 8–9) precipitates products, minimizing purification steps .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Modifying the thiophene (e.g., halogenation) or pyridine (e.g., methoxy groups) alters bioactivity .

- Bioisosteric replacement : Replacing the thiazole with oxadiazole or triazole rings evaluates scaffold flexibility .

- Pharmacophore mapping : Docking studies (e.g., AutoDock) identify critical interactions with targets like c-Met kinase .

Q. How to address discrepancies in biological activity across different studies?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., NIH3T3/TPR-Met for c-Met inhibition ) and controls.

- Solubility testing : Pre-screen compounds in DMSO/PBS to ensure uniform dissolution .

- Metabolite profiling : LC-MS identifies active metabolites that may skew results (e.g., non-selective metabolites from hydroxyalkyl side chains ).

Q. What methodologies are used to evaluate metabolic stability and toxicity?

- Methodological Answer :

- In vitro metabolism : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .

- Toxicity profiling : Ames test (mutagenicity) and hemolysis assays assess safety .

- In vivo models : Xenograft studies (e.g., NIH3T3/TPR-Met) monitor tumor growth inhibition and body weight changes to gauge therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.